4-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZONITRILE is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine moiety and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZONITRILE typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.
Attachment of the pyridine moiety: This step often involves nucleophilic aromatic substitution or Ullmann coupling reactions.
Introduction of the benzonitrile group: This can be done via nucleophilic aromatic substitution reactions using 4-fluorobenzonitrile or 4-iodobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-{[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
4-{[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZONITRILE is unique due to its specific combination of a pyridine moiety and a benzonitrile group attached to the 1,2,4-oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H10N4O2 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H10N4O2/c16-9-11-1-3-13(4-2-11)20-10-14-18-15(19-21-14)12-5-7-17-8-6-12/h1-8H,10H2 |
InChI Key |
KLAXCJKRZBMFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.